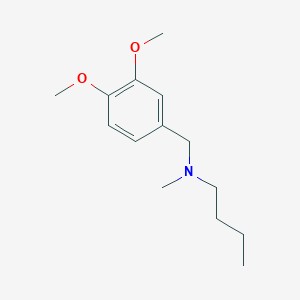
N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine, also known as GBR 12909, is a chemical compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor, which means that it can increase the level of dopamine in the brain by blocking its reuptake. GBR 12909 has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 works by blocking the reuptake of dopamine in the brain, which leads to an increase in the level of dopamine in the synaptic cleft. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and movement control. By increasing the level of dopamine, N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 can enhance the reward system and improve motor function.
Biochemical and Physiological Effects
N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 has been shown to have a number of biochemical and physiological effects. It increases the level of dopamine in the brain, which can lead to increased motivation, improved mood, and enhanced cognitive function. N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 has also been shown to increase the release of norepinephrine and serotonin, two other neurotransmitters that play a role in mood and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 has a number of advantages and limitations for lab experiments. Its high potency and selectivity make it a useful tool for studying the role of dopamine in the brain. However, its potential for abuse and addiction means that it must be used with caution. N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 also has a short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of future directions for research on N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909. One area of interest is its potential use in the treatment of cocaine addiction. N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 has been shown to reduce cocaine self-administration in animal models, and further research is needed to determine its potential as a treatment for cocaine addiction in humans. Another area of interest is its potential use in the treatment of depression. N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 has been shown to have antidepressant effects in animal models, and further research is needed to determine its potential as a treatment for depression in humans. Finally, N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 could be used as a tool to study the role of dopamine in various neurological and psychiatric disorders, which could lead to the development of new treatments for these conditions.
Méthodes De Synthèse
N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine and butyraldehyde in the presence of a reducing agent to form the intermediate product. This intermediate is then treated with a strong acid to form the final product, N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909.
Applications De Recherche Scientifique
N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of cocaine addiction, Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. N-(3,4-dimethoxybenzyl)-N-methyl-1-butanamine 12909 has also been studied for its potential use as a tool in neuroscience research to study the role of dopamine in the brain.
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-6-9-15(2)11-12-7-8-13(16-3)14(10-12)17-4/h7-8,10H,5-6,9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIHVTAQFUBWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-N-methylbutan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

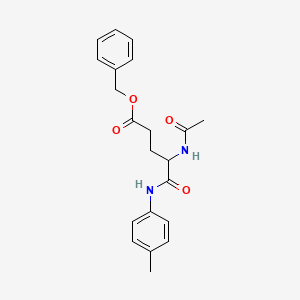
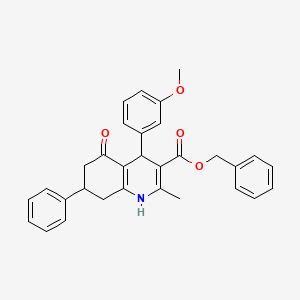
![N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B4923529.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B4923535.png)

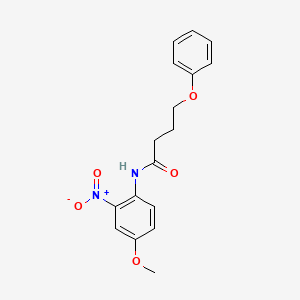
![6-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B4923561.png)

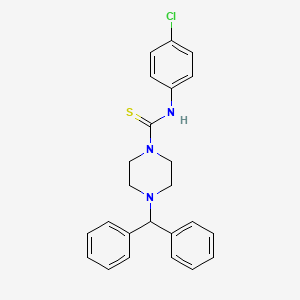
![N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B4923576.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4923584.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4923597.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(2,5-dichlorophenyl)hydrazone]](/img/structure/B4923607.png)
![3-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4923610.png)